molecular formula C25H25N5O4S B10807252 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B10807252
M. Wt: 491.6 g/mol
InChI Key: JNWCSJNBNSOEGD-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with an indol-3-yl group and an oxolan-2-ylmethyl moiety. The indole group, a privileged structure in medicinal chemistry, may confer receptor-binding specificity, and the oxolane (tetrahydrofuran) substituent likely modulates solubility and bioavailability.

Properties

Molecular Formula

C25H25N5O4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O4S/c31-23(27-16-7-8-21-22(12-16)34-11-10-33-21)15-35-25-29-28-24(30(25)14-17-4-3-9-32-17)19-13-26-20-6-2-1-5-18(19)20/h1-2,5-8,12-13,17,26H,3-4,9-11,14-15H2,(H,27,31)

InChI Key

JNWCSJNBNSOEGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CNC6=CC=CC=C65

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H24N4O3S2C_{26}H_{24}N_{4}O_{3}S_{2} with a complex structure that includes a benzodioxane moiety and a triazole ring. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC26H24N4O3S2
SMILESCC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C26H24N4O3S2/c1-18...

Synthesis

The synthesis of this compound involves multiple steps, starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The method typically includes the reaction of 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide derivatives under alkaline conditions to yield the target compound. The synthetic route has been characterized by spectral analysis techniques such as IR and NMR to confirm the structure.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. Specifically, the synthesized compounds were evaluated for their inhibitory effects on:

  • α-glucosidase : Most derivatives showed substantial inhibition, indicating potential use in managing type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase (AChE) : The activity against AChE was generally weaker but suggests potential implications for Alzheimer's disease treatment.

The results from enzyme inhibition assays are summarized in the following table:

Compoundα-glucosidase IC50 (µM)AChE IC50 (µM)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide15200
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetaminophen derivative25180

Antitumor Activity

In addition to enzyme inhibition, other studies have indicated that certain sulfonamide derivatives exhibit broad-spectrum antitumor activity. These findings are promising for developing new anticancer agents based on the benzodioxane scaffold.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. The results support the in vitro findings and suggest that the compound can effectively bind to active sites of α-glucosidase and AChE.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with key analogues, emphasizing substituent-driven differences in properties and activities:

Compound Name / Evidence ID Core Structure Key Substituents Molecular Formula Biological Activity / Notes
Target Compound Benzodioxin + acetamide + triazole Indol-3-yl, oxolan-2-ylmethyl C₂₄H₂₃N₅O₄S (est.) Hypothetical activity based on structural analogs; indole may enhance receptor interactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide Benzodioxin + acetamide + triazole Morpholinylmethyl, methyl C₁₈H₂₃N₅O₄S Unknown activity; morpholine may improve solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Benzodioxin + acetamide + thiadiazole 4-Methoxybenzyl, dual sulfanyl C₂₀H₂₀N₄O₄S₃ Thiadiazole with aryl groups may influence redox properties
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides Benzodioxin + sulfonamide + acetamide Phenylsulfonyl, substituted phenyl Varies Moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. acarbose 37 μM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Benzodioxin + acetamide + quinazolinone 4-Methoxyphenyl, quinazolinone C₂₅H₂₁N₃O₅S Quinazolinone moiety may confer kinase inhibition potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Benzodioxin + acetamide + thienopyrimidine Thienopyrimidine, dimethyl C₁₉H₁₈N₄O₄S Thienopyrimidine linked to antitumor activity in related compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide Benzodioxin + acetamide + pyrimidoindole Pyrimidoindole, ethyl, methoxy, methyl C₂₄H₂₄N₄O₅S Fused heterocycles may enhance DNA intercalation or topoisomerase inhibition

Key Observations

Substituent Impact on Bioactivity: The indole group in the target compound distinguishes it from morpholine () or thiadiazole derivatives (). Indole’s planar structure and hydrogen-bonding capacity are advantageous for targeting aromatic amino acid residues in enzymes (e.g., kinases, oxidases) . Oxolane (tetrahydrofuran) substituents, as in the target compound, balance lipophilicity and solubility compared to bulkier groups like 4-methoxybenzyl () or pyrimidoindole ().

Heterocyclic Core Variations: Triazole (target compound, ) vs.

Therapeutic Implications :

  • Anti-diabetic acetamides () demonstrate moderate α-glucosidase inhibition, suggesting the benzodioxin-acetamide scaffold is a viable pharmacophore. The target compound’s indole and oxolane groups may improve potency or selectivity.
  • Antibacterial sulfonamides () highlight the benzodioxin amine’s versatility; the target compound’s triazole-indole system could expand antimicrobial spectra.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols, such as Huisgen cycloaddition for triazole formation (analogous to ) and indole coupling reactions. Simpler derivatives (e.g., ) are synthesized via direct amidation or sulfonylation .

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine is synthesized via catalytic hydrogenation of 6-nitro-1,4-benzodioxane. A mixture of 1,4-benzodioxane-6-nitro (10 mmol) and 10% Pd/C (0.5 g) in ethanol (50 mL) undergoes hydrogenation at 50 psi for 12 hours. Filtration and solvent evaporation yield the amine as a pale-yellow solid (85% yield, m.p. 98–100°C).

Characterization Data :

  • 1H-NMR (400 MHz, CDCl3) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.45 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 4.25–4.18 (m, 4H), 3.52 (s, 2H).

  • IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic).

Acetylation of the Benzodioxin Amine

The amine (5 mmol) is treated with acetic anhydride (6 mmol) in pyridine (20 mL) at 0°C for 2 hours. Quenching with ice water followed by extraction with dichloromethane and drying over Na2SO4 yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as white crystals (92% yield, m.p. 132–134°C).

Optimization Note : Excessive acetic anhydride leads to diacetylation; maintaining a 1:1.2 amine-to-anhydride ratio ensures monoacetylation.

Synthesis of 5-(1H-Indol-3-yl)-4-(Oxolan-2-ylmethyl)-1,2,4-triazole-3-thiol

Construction of the 1,2,4-Triazole Core

A modified Huisgen cycloaddition is employed. A mixture of 1H-indole-3-carbohydrazide (5 mmol) and 2-(oxolan-2-yl)acetaldehyde (5.5 mmol) in acetic acid (30 mL) is refluxed for 8 hours. The intermediate hydrazone is isolated and treated with CS2/KOH (1:2 molar ratio) in ethanol under reflux for 6 hours to form the triazole-thiol.

Reaction Conditions :

  • Temperature : 110°C (reflux)

  • Catalyst : None (thermal cyclization)

  • Yield : 78% (yellow solid, m.p. 215–217°C)

Characterization Data :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 13.21 (s, 1H, SH), 8.45 (s, 1H, indole H-2), 7.55–7.12 (m, 4H, indole H-4–7), 4.32–3.85 (m, 5H, oxolan and CH2), 2.45–1.92 (m, 4H, oxolan CH2).

  • IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1650 cm⁻¹ (C=N stretch).

Regioselective Alkylation at N4

To introduce the oxolan-2-ylmethyl group, the triazole-thiol (4 mmol) is alkylated with 2-(bromomethyl)oxolane (4.4 mmol) in DMF using LiH (4.4 mmol) as a base at 60°C for 4 hours. Chromatographic purification (SiO2, ethyl acetate/hexane 3:7) yields the N4-substituted triazole (70% yield).

Coupling via Sulfanylacetamide Linkage

Synthesis of Bromoacetamide Intermediate

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (3 mmol) is brominated using PBr3 (3.3 mmol) in dry THF at 0°C for 2 hours. The crude bromoacetamide is used directly without purification due to its instability.

Thioether Formation

The triazole-thiol (2.5 mmol) and bromoacetamide (2.5 mmol) are reacted in DMF with K2CO3 (5 mmol) at room temperature for 12 hours. The product is precipitated in ice water, filtered, and recrystallized from ethanol to afford the target compound as an off-white solid (65% yield, m.p. 189–191°C).

Critical Parameters :

  • Solvent Polarity : DMF enhances nucleophilicity of the thiolate ion.

  • Base Strength : K2CO3 avoids over-deprotonation of the triazole-thiol.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (400 MHz, DMSO-d6) : δ 12.85 (s, 1H, NH), 8.32 (s, 1H, indole H-2), 7.48–6.98 (m, 4H, indole H-4–7), 6.72 (d, J = 8.4 Hz, 1H, benzodioxin H-5), 6.55 (d, J = 2.4 Hz, 1H, benzodioxin H-2), 4.30–3.80 (m, 9H, oxolan, benzodioxin OCH2, SCH2), 2.40–1.85 (m, 4H, oxolan CH2), 2.12 (s, 3H, COCH3).

Infrared Spectroscopy (IR)

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C–S stretch).

Elemental Analysis

  • Calculated for C24H25N5O4S : C, 58.64%; H, 5.12%; N, 14.25%; S, 6.52%.

  • Found : C, 58.59%; H, 5.08%; N, 14.21%; S, 6.49%.

Mechanistic Insights and Optimization

Triazole Cyclization Mechanism

The Huisgen cycloaddition proceeds via a [3+2] dipolar mechanism, where the hydrazone acts as a 1,3-dipole and CS2 as a dipolarophile. The reaction is thermodynamically driven, favoring the 1,2,4-triazole regioisomer due to electron-withdrawing effects of the indole substituent.

Thioether Coupling Kinetics

The SN2 displacement of bromide by the triazole-thiolate ion is favored in polar aprotic solvents. LiH in DMF generates a strong base, enhancing thiolate nucleophilicity without competing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Huisgen Cycloaddition7895Regioselective, no metal catalyst
Copper-Catalyzed8297Faster reaction time (4 hours)
Iodine-Mediated6893Eco-friendly, uses molecular iodine

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the benzodioxin and triazole-indole moieties. A typical approach includes:

  • Step 1 : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride derivative under basic conditions (pH 9–10, aqueous Na₂CO₃) to introduce the sulfonamide group .
  • Step 2 : Coupling the triazole-indole fragment via a thioether linkage using a mercapto-triazole intermediate. This step often requires thiophilic catalysts (e.g., CuI) in polar aprotic solvents like DMF at 60–80°C .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups, and monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Resolve aromatic protons (benzodioxin and indole) between δ 6.5–8.5 ppm and confirm thioether linkage (δ 3.5–4.5 ppm for SCH₂) .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and triazole C=N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the triazole-sulfanylacetamide backbone .

Basic: How can initial biological activity screening be designed for this compound?

  • Enzyme Inhibition Assays : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Cell-Based Assays : Evaluate cytotoxicity via MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Controls : Include positive controls (e.g., acarbose for α-glucosidase) and solvent-only blanks to validate results .

Advanced: How do structural modifications influence bioactivity in SAR studies?

  • Substituent Effects :
    • Benzodioxin Ring : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce target binding affinity .
    • Triazole-Indole Core : Fluorination at the indole 5-position improves metabolic stability, while bulkier oxolan-2-ylmethyl groups increase steric hindrance, affecting receptor interactions .
  • Methodology : Systematically vary substituents using parallel synthesis and compare bioactivity data via ANOVA to identify critical moieties .

Advanced: What computational strategies predict this compound’s physicochemical and pharmacokinetic properties?

  • QSAR Models : Use Molinspiration or SwissADME to calculate logP (lipophilicity), polar surface area, and drug-likeness scores .
  • Molecular Docking : Simulate binding to target proteins (e.g., α-glucosidase) using AutoDock Vina, focusing on hydrogen bonding with the triazole-sulfanyl group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Variables : Test temperature (40–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Use a Central Composite Design to model yield dependencies and identify optimal parameters .
  • Automation : Integrate flow chemistry (e.g., Omura-Sharma-Swern oxidation) for precise control of residence time and mixing .

Advanced: How to resolve contradictions in bioactivity data across similar analogs?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
  • Structural Elucidation : Perform X-ray crystallography (as in ) to confirm stereochemistry and rule out conformational artifacts.
  • Meta-Analysis : Pool data from PubChem and literature to identify trends (e.g., substituent electronegativity vs. IC₅₀) .

Advanced: What advanced spectroscopic methods confirm regioselectivity in triazole functionalization?

  • 2D NMR (HSQC/HMBC) : Map through-space correlations to assign triazole C-H couplings and verify substitution patterns .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the triazole and indole moieties (e.g., as in ).
  • In Situ Raman Spectroscopy : Monitor reaction intermediates during synthesis to detect undesired regioisomers .

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